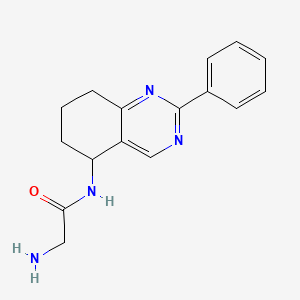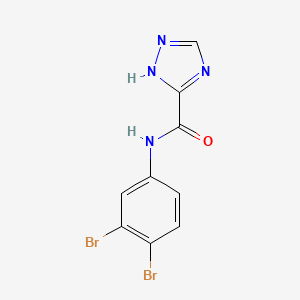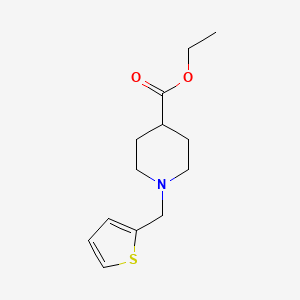
N~1~-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)glycinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)glycinamide hydrochloride, commonly known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTG is a derivative of glycine and belongs to the class of quinazoline compounds.
作用機序
PTG exerts its therapeutic effects by modulating various biochemical pathways in the body. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PTG also regulates the expression of genes involved in cell proliferation and apoptosis. It has been found to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
PTG has been shown to have a variety of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. PTG also regulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been found to enhance learning and memory and can protect against neurodegeneration.
実験室実験の利点と制限
PTG has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PTG is also stable under physiological conditions and can be administered orally or intravenously. However, PTG has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. PTG can also have off-target effects and can interact with other proteins in the body.
将来の方向性
There are several future directions for research on PTG. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. PTG has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for these conditions. Another area of interest is the development of PTG analogs that can improve its solubility and reduce off-target effects. These analogs could potentially have improved therapeutic efficacy and fewer side effects. Lastly, the use of PTG in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, PTG is a promising chemical compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-convulsant properties. PTG exerts its therapeutic effects by modulating various biochemical pathways in the body and has been found to have several biochemical and physiological effects. While PTG has some limitations, there are several future directions for research on this compound, including its use in the treatment of neurodegenerative diseases and the development of PTG analogs.
合成法
The synthesis of PTG involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
PTG has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-convulsant properties. PTG has also been shown to have neuroprotective effects and can improve cognitive function. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
2-amino-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-9-15(21)19-13-7-4-8-14-12(13)10-18-16(20-14)11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJHVTIUJLKUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone](/img/structure/B5634564.png)
![1-(cyclopentylcarbonyl)-N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5634571.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine](/img/structure/B5634575.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)


![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)



![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)